

Application Note: Quantification of Linalyl Benzoate Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Linalyl benzoate*

Cat. No.: B092885

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Introduction

Linalyl benzoate is an aromatic compound found in various essential oils and is utilized as a fragrance ingredient in cosmetics, perfumes, and food products.^{[1][2]} Accurate quantification of **linalyl benzoate** is crucial for quality control, formulation development, and regulatory compliance in these industries. High-performance liquid chromatography (HPLC) with UV detection offers a precise, sensitive, and reliable method for the determination of **linalyl benzoate**.^[3] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantification of **linalyl benzoate** in various sample matrices. The method is demonstrated to be linear, accurate, precise, and robust, making it suitable for routine analysis in a quality control setting.^{[4][5]}

Experimental

A validated isocratic RP-HPLC method was developed for the quantification of **linalyl benzoate**. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.

Chromatographic Conditions

Parameter	Value
Instrument	HPLC system with UV/Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	228 nm
Run Time	10 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.^{[4][5]} The validation parameters assessed included linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions of **linalyl benzoate** at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R^2) of >0.999.

Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
1	12,543
5	63,128
10	125,987
25	314,567
50	629,876
75	945,123
100	1,258,987

Precision

The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. Six replicate injections of a standard solution (50 $\mu\text{g/mL}$) were performed on the same day and on three different days. The relative standard deviation (%RSD) was calculated for the peak areas.

Precision Type	%RSD
Repeatability (Intra-day)	0.85
Intermediate Precision (Inter-day)	1.23

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of **linalyl benzoate** was spiked into a placebo sample matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Spiked Level	Amount Spiked ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
80%	40	39.6	99.0
100%	50	50.3	100.6
120%	60	59.5	99.2

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.3 $\mu\text{g/mL}$, and the LOQ was 1.0 $\mu\text{g/mL}$.

Parameter	Value ($\mu\text{g/mL}$)
Limit of Detection (LOD)	0.3
Limit of Quantitation (LOQ)	1.0

Protocols

1. Preparation of Standard Stock Solution (1000 $\mu\text{g/mL}$)

- Accurately weigh 100 mg of **linalyl benzoate** reference standard.
- Transfer the standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 70:30, v/v).
- Sonicate for 10 minutes to ensure complete dissolution.

2. Preparation of Working Standard Solutions

- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, 75, and 100 $\mu\text{g/mL}$.

3. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.

- Accurately measure a known volume or weight of the sample.
- Dilute the sample with the mobile phase to an estimated concentration within the linear range of the method.
- Vortex the solution for 2 minutes.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[\[6\]](#)

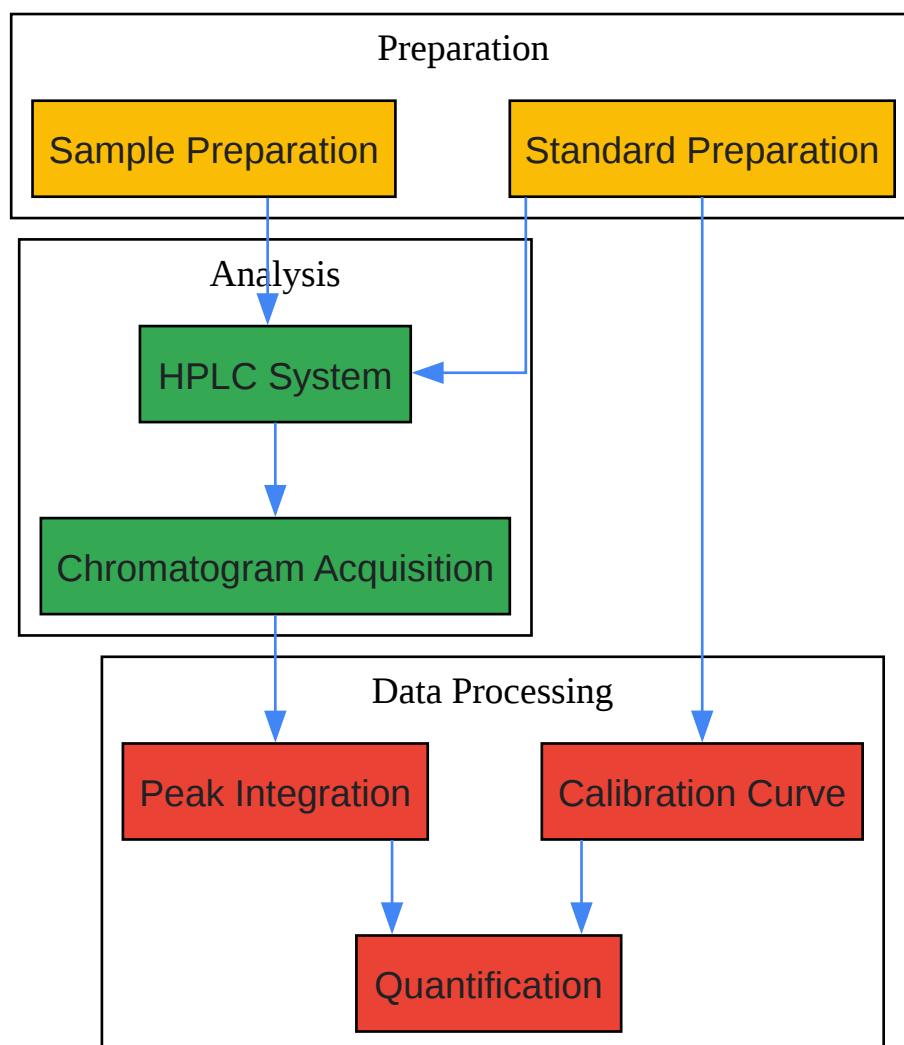
4. Chromatographic Analysis

- Set up the HPLC system according to the chromatographic conditions specified above.
- Inject 20 µL of each standard solution and sample solution into the HPLC system.
- Record the chromatograms and integrate the peak area for **linalyl benzoate**.

5. Quantification

- Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
- Determine the concentration of **linalyl benzoate** in the sample solutions from the calibration curve using the peak area obtained.

Visualizations



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